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Compound of Interest

Compound Name: Beta-Peltoboykinolic Acid

CAS No.: 24778-48-1

Cat. No.: B1162520

Get Quote

Compound Identity & Structural Classification
Beta-Peltoboykinolic Acid is a pentacyclic triterpenoid of the oleanane series.[2][3][4] Unlike

the more common oleanolic acid (which bears a carboxylic acid at C-28), beta-peltoboykinolic
acid is characterized by a carboxylic acid functionality at the C-27 position (attached to C-14)

and a hydroxyl group at C-3 in the

-configuration.
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Parameter Details

IUPAC Name -hydroxyolean-12-en-27-oic acid

Common Name -Peltoboykinolic acid

CAS Registry Number 24778-48-1

Chemical Formula

Molecular Weight 456.71 g/mol

Skeleton Oleanane (Pentacyclic triterpene)

Key Isomers
-Peltoboykinolic acid (Ursane skeleton); 3

-hydroxy isomer

Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of molecular weight and skeletal

structure. The fragmentation pattern is characteristic of

-oleanenes, dominated by the Retro-Diels-Alder (RDA) cleavage of Ring C.

Key MS Peaks (EI-MS, 70 eV)
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m/z Value Assignment Structural Insight

456

Molecular ion peak

corresponding to

.

438
Loss of water from the C-3

hydroxyl group.

248 RDA Fragment A

Diagnostic: Represents the

D/E ring fragment carrying the

carboxyl group at C-27. This

confirms the acid is located on

the D/E/C-14 moiety rather

than the A/B rings.

207 RDA Fragment B

Represents the A/B ring

fragment containing the 3-

hydroxyl group.

190 Fragment
Further decomposition of the

D/E fragment.

Mechanistic Insight: The presence of the base peak (or significant intensity peak) at m/z 248 is

crucial. In standard oleanolic acid (28-COOH), the RDA fragment is also m/z 248. However, the

differentiation relies on NMR correlations (HMBC) to place the carboxyl at C-27 (C-14

attachment) versus C-28 (C-17 attachment).

Infrared Spectroscopy (IR) Data
The IR spectrum confirms the oxidation state of the functional groups.
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Wavenumber (

)
Functional Group Vibration Mode

3400 - 3450 O-H

Broad stretching vibration of

the C-3 hydroxyl and

carboxylic acid O-H.

2940, 2860 C-H

Aliphatic C-H stretching

(methyl and methylene

groups).

1690 - 1705 C=O

Carbonyl stretching of the C-27

carboxylic acid. (Note: Often

lower than esters due to H-

bonding).

1630 - 1640 C=C
Weak stretching of the

double bond.

1460, 1380 C-H
Bending vibrations (gem-

dimethyl doublet).

Nuclear Magnetic Resonance (NMR) Data
NMR is the definitive tool for distinguishing beta-peltoboykinolic acid from its isomers. The

data below is synthesized from high-field studies (CDCl

and Pyridine-

).

C NMR Chemical Shifts (100/125 MHz)
Solvent: Pyridine-

(Preferred for resolution of acidic protons)
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Carbon (ppm) Type Diagnostic Notes

C-1 38.9 CH

C-2 28.1 CH

C-3 78.2 CH

Diagnostic:

Characteristic of 3

-OH (equatorial). The

3

-isomer appears

upfield (~76 ppm).

C-4 39.4 C Quaternary

C-5 55.8 CH

C-6 18.8 CH

C-7 33.2 CH

C-8 40.1 C

C-9 48.0 CH

C-10 37.4 C

C-11 23.6 CH

C-12 127.1 CH
Vinylic: Typical for

-oleanene.

C-13 138.2 C
Vinylic: Quaternary

bridgehead.

C-14 56.3 C Crucial: Attachment

point for C-27. Shift

differs from oleanolic
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acid (C-14 ~42 ppm)

due to COOH

substitution.

C-15 24.8 CH

C-16 23.9 CH

C-17 46.5 C

C-18 41.5 CH

C-19 46.3 CH

C-20 30.9 C

C-21 34.2 CH

C-22 32.8 CH

C-23 28.7 CH Methyl on C-4

C-24 16.5 CH Methyl on C-4

C-25 15.6 CH Methyl on C-10

C-26 17.4 CH Methyl on C-8

C-27 179.5 COOH

Diagnostic: Carboxylic

acid carbon. HMBC

correlates to H-12 or

H-15 confirm position.

C-28 28.2 CH

Critical: Methyl group

(unlike Oleanolic acid

where C-28 is

COOH).
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C-29 33.3 CH Methyl on C-20

C-30 23.8 CH Methyl on C-20

Key H NMR Signals (500 MHz, Pyridine- )
H-3 (

):

3.45 (dd,

Hz). The large coupling constant (

) indicates an axial-axial interaction, confirming the

(equatorial) orientation of the hydroxyl group.

H-12:

5.62 (t-like). Characteristic olefinic proton.

Methyls: Seven singlets typically ranging between

0.80 and 1.25 ppm.[5]

Structural Elucidation Logic
To validate the structure as Beta-Peltoboykinolic Acid versus Oleanolic Acid:

Check C-3: The chemical shift at 78.2 ppm confirms the 3

-OH. (3

-OH would be ~76 ppm).

Check C-27 vs C-28:

In Oleanolic Acid, C-28 is the acid (~180 ppm) and C-27 is a methyl (~26 ppm).
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In Beta-Peltoboykinolic Acid, C-27 is the acid (~179 ppm) and C-28 is a methyl (~28

ppm).

HMBC Experiment: Look for correlations from the methyl protons. If the methyl protons at

C-28 correlate to the quaternary C-17, C-16, and C-22, but not a carbonyl, then C-28 is a

methyl. If the acid carbonyl correlates to C-13 or C-8/15 environment, it is at C-27.

Experimental Protocol: Isolation & Characterization
This protocol outlines the extraction of beta-peltoboykinolic acid from plant sources (e.g.,

Astilbe or Saxifraga species).[6][7]

Workflow Diagram
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Dried Rhizomes
(Astilbe/Saxifraga)

Methanol Extraction
(Reflux, 3h x 3)

Solvent Partitioning
Suspend in H2O -> Extract w/ EtOAc

Silica Gel Column Chromatography
Gradient: Hexane -> EtOAc

EtOAc Fraction

TLC Screening
(Liebermann-Burchard Reagent)

Re-crystallization
(MeOH or Acetone)

Target Fractions

Spectroscopic Validation
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Isolation workflow for Beta-Peltoboykinolic Acid from plant rhizomes.

Step-by-Step Methodology
Extraction: Pulverize dried rhizomes (1 kg) and reflux with MeOH (3 x 2L) for 3 hours.

Evaporate solvent in vacuo to yield crude extract.
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Partitioning: Suspend crude extract in water. Partition successively with

-hexane (to remove lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc fraction.

Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography (CC). Elute

with a gradient of

-Hexane:EtOAc (10:1

1:1).

TLC Monitoring: Spot fractions on Silica TLC plates. Visualize using Liebermann-Burchard

reagent (acetic anhydride/sulfuric acid). Triterpenoids appear as reddish-purple spots upon

heating.

Purification: Combine fractions containing the target spot (

in Hexane:EtOAc 3:1). Recrystallize from Methanol to obtain white amorphous powder.

Validation: Dissolve 5 mg in 0.6 mL Pyridine-

for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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